1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane
Description
1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane is a 1,4-diazepane derivative substituted with a trifluoromethoxybenzyl group. The trifluoromethoxy (-OCF₃) group confers enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for central nervous system (CNS) or receptor-targeted drug development .
Properties
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c14-13(15,16)19-12-4-2-11(3-5-12)10-18-8-1-6-17-7-9-18/h2-5,17H,1,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMIFFHHAMEILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane typically involves multiple steps. One common synthetic route includes the reaction of p-aminobenzoic acid ester with trifluoromethyl ether to obtain p-aminophenyl trifluorocresol. This intermediate is then reacted with isobutyl ketone to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane serves as an intermediate in synthesizing various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its unique trifluoromethoxy substitution allows for specific reactivity patterns in chemical reactions such as oxidation, reduction, and substitution.
Biology
The compound has been investigated for its biological activities, particularly its interaction with enzymes and receptors. Preliminary studies suggest potential modulation of biological pathways, indicating its relevance in pharmacological research.
Potential Biological Effects:
- Interaction with central nervous system (CNS) targets.
- Modulation of specific enzyme activities.
- Investigation into anti-inflammatory or analgesic properties.
Medicine
Research is ongoing to explore the therapeutic potential of this compound for various diseases. Its unique chemical structure suggests possible applications in treating conditions related to CNS disorders or other metabolic diseases.
Industrial Applications
In industrial settings, this compound is utilized in developing materials with specific properties. Its chemical characteristics make it suitable for applications in:
- Coatings
- Polymers
- Specialty chemicals
Mechanism of Action
The mechanism of action of 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Electronic and Steric Effects
- Trifluoromethoxy vs.
- Chloro Substituent : The 3-chloro-4-(trifluoromethoxy) analog introduces steric hindrance near the benzyl group, which may reduce binding affinity in sterically sensitive targets.
- Sulfonamide vs. Benzyl : The sulfonamide derivative replaces the benzyl group with a polar sulfonamide, drastically changing solubility and hydrogen-bonding capacity.
Pharmacokinetic Implications
- Lipophilicity: The trifluoromethoxy group in the target compound enhances membrane permeability compared to non-fluorinated analogs like 1-phenyl-1,4-diazepane .
- Metabolic Stability : Fluorinated groups generally resist oxidative metabolism, whereas the pyridinyl analog may undergo faster hepatic clearance due to its aromatic nitrogen.
Biological Activity
Overview
1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane is an organic compound notable for its unique structural features, including a trifluoromethoxy group attached to a phenyl ring and a diazepane ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
- IUPAC Name : this compound
- Molecular Formula : C13H17F3N2O
- Molecular Weight : 274.29 g/mol
- CAS Number : 1016704-67-8
Biological Activity
Research suggests that this compound exhibits significant biological activity, particularly in modulating various biological pathways. Its mechanism of action primarily involves interactions with specific enzymes and receptors, influenced by the trifluoromethoxy substitution which enhances binding affinity and specificity.
The compound's biological effects are attributed to its ability to:
- Interact with neurotransmitter receptors, potentially influencing mood and anxiety disorders.
- Modulate enzyme activities linked to metabolic processes.
- Exhibit cytotoxic effects in certain cancer cell lines, suggesting a potential role in cancer therapy.
Case Studies and Research Findings
-
Neuropharmacological Studies :
- A study indicated that compounds similar to this compound can affect serotonin and dopamine pathways, which are critical in mood regulation. This suggests potential applications in treating depression and anxiety disorders .
-
Cytotoxicity Assays :
- In vitro assays demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential as an anti-cancer agent. The study highlighted significant apoptosis induction in treated cells compared to controls .
- Enzyme Interaction Studies :
Data Table of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Neuropharmacology | Modulates serotonin/dopamine pathways | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits metabolic enzymes |
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other diazepane derivatives:
| Compound Name | Unique Attributes |
|---|---|
| 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane | Trifluoromethyl group affects reactivity |
| 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane | Chlorine substitution alters pharmacological profile |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging benzyl halide intermediates. For example, in analogous 1,4-diazepane derivatives, yields vary significantly (e.g., 54–57% for sulfonamide derivatives ). Optimization strategies include:
- Catalyst selection : Use palladium-based catalysts for coupling reactions.
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature control : Moderate heating (60–80°C) minimizes side reactions.
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) improves purity .
Q. How should researchers characterize the physicochemical properties of this compound, and what analytical techniques are most effective?
- Methodological Answer : Key properties include molecular weight, logP, and solubility. Techniques include:
- Mass spectrometry (MS) : ESI-MS confirms molecular ions (e.g., [M+H]+ as in sulfonamide derivatives ).
- NMR spectroscopy : 1H/13C NMR identifies substitution patterns (e.g., trifluoromethoxy group at δ 120–130 ppm for 19F NMR).
- Chromatography : HPLC with C18 columns (e.g., Chromolith®) resolves impurities .
- Computational tools : PubChem-derived logP values (e.g., 6.93 for similar biphenyl derivatives ) guide drug-likeness assessments.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow hazard codes P201 (obtain specialized instructions) and P210 (avoid ignition sources). Key steps:
- Ventilation : Use fume hoods during synthesis.
- Personal protective equipment (PPE) : Nitrile gloves and safety goggles.
- Storage : Inert atmosphere (argon) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethoxy group in receptor binding?
- Methodological Answer :
- Analog synthesis : Replace the trifluoromethoxy group with methoxy, chloro, or fluoro substituents (e.g., 4-chlorobenzyl derivatives ).
- Biological assays : Compare binding affinity to GABAA or serotonin receptors using radioligand displacement assays .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with hydrophobic pockets .
Q. What experimental designs are suitable for assessing the compound’s pharmacokinetic (PK) properties in preclinical models?
- Methodological Answer :
- In vitro assays : Microsomal stability tests (human/rat liver microsomes) to estimate metabolic half-life.
- Permeability : Caco-2 cell monolayers assess intestinal absorption.
- In vivo PK : Administer via IV/oral routes in rodents; quantify plasma levels using LC-MS/MS .
Q. How can researchers resolve contradictory data on the compound’s biological activity across studies?
- Methodological Answer :
- Assay standardization : Validate cell lines (e.g., HEK-293 for receptor studies) and control buffer conditions (pH 7.4, 37°C).
- Purity verification : Use HPLC-UV (>95% purity threshold) to exclude batch variability .
- Meta-analysis : Compare structural analogs (e.g., 1-phenyl-1,4-diazepane acetate ) to identify substituent-dependent trends.
Q. What strategies enhance the compound’s stability under physiological conditions?
- Methodological Answer :
- Prodrug design : Esterify labile groups (e.g., acetate prodrugs ).
- Formulation : Encapsulate in liposomes or cyclodextrins to shield from hydrolysis.
- pH adjustment : Buffered solutions (pH 6–7) minimize degradation in aqueous media .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
